(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-piperidine-2-carboxylic acid
Description
(2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-piperidine-2-carboxylic acid is a chiral piperidine derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is widely employed in peptide synthesis to protect amine functionalities during solid-phase synthesis . The compound’s stereochemistry (2S,5R) and the 5-methyl substituent on the piperidine ring influence its conformational flexibility, solubility, and interactions in biological systems. Piperidine scaffolds are prevalent in pharmaceuticals due to their ability to mimic peptide bonds and modulate bioavailability .
Structure
3D Structure
Properties
IUPAC Name |
(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14-10-11-20(21(24)25)23(12-14)22(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)/t14-,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBUVYMHHDCLQD-VLIAUNLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-piperidine-2-carboxylic acid (CAS: 2227864-52-8) is a synthetic organic molecule notable for its structural complexity and biological activity. This compound is characterized by a piperidine ring and a fluorenylmethoxycarbonyl (Fmoc) group, which plays a significant role in peptide synthesis and medicinal chemistry. The unique stereochemistry at the second and fifth positions of the piperidine ring contributes to its interactions with biological targets, making it a subject of interest in various research domains.
Structural Formula
- Molecular Formula : C22H23NO4
- Molecular Weight : 365.43 g/mol
- IUPAC Name : (2S,5R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid
- SMILES Notation : C[C@@H]1CCC@@HN(C(=O)OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)C1
Chemical Characteristics
| Property | Value |
|---|---|
| Purity | 95.00% |
| Stability | Stable under normal conditions |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily arises from its ability to interact with various biological receptors and enzymes. The Fmoc group serves as a protective moiety during peptide synthesis, allowing for selective reactions that lead to biologically active peptides.
Pharmacological Applications
Research indicates that this compound has potential applications in:
- Medicinal Chemistry : It is utilized in the development of peptide-based pharmaceuticals, particularly as a building block in synthesizing biologically active compounds.
- Biochemical Research : The compound aids in studying enzyme mechanisms and protein interactions, enhancing our understanding of various biochemical pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Enzyme Interaction Studies :
- Research has demonstrated that this compound exhibits significant binding affinities with specific enzymes, which could lead to the development of novel therapeutic agents targeting these enzymes.
-
Peptide Synthesis :
- The compound is extensively used in solid-phase peptide synthesis (SPPS), where it functions as a protecting group for amino acids, facilitating the sequential addition of amino acids to form peptides with desired biological functions.
-
Neurological Studies :
- Preliminary studies suggest that this compound may influence pathways related to neurological functions, warranting further investigation into its potential neuropharmacological effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid | Hydroxypiperidine instead of methylpiperidine | Different reactivity due to hydroxyl group |
| (2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidine-2-carboxylic acid | Pyrrolidine ring structure | Altered pharmacokinetic profile |
Comparison with Similar Compounds
Core Structural Variations
The following table summarizes key structural and functional differences between the target compound and analogous Fmoc-protected heterocycles:
Stereochemical and Functional Group Analysis
Piperidine vs. Pyrrolidine Rings :
Piperidine (6-membered) offers greater conformational flexibility compared to pyrrolidine (5-membered), which is more rigid. For example, the target compound’s piperidine ring may adopt multiple chair conformations, enhancing its adaptability in binding pockets, whereas pyrrolidine derivatives (e.g., ) exhibit restricted rotation, favoring specific interactions.- Bromophenyl () and phenyl () substituents introduce aromaticity and hydrophobicity, favoring π-π stacking and membrane permeability. The 5-oxo group in enhances polarity, making it suitable for aqueous-phase reactions or hydrogen-bonding interactions.
Stereochemistry :
The (2S,5R) configuration of the target compound contrasts with (2S,5S) in and (2R,5S) in . These differences critically impact enantioselectivity in chiral environments, such as enzyme-active sites or asymmetric synthesis.
Research Findings and Trends
Synthetic Utility :
Fmoc-protected compounds are pivotal in automated peptide synthesis, with piperidine and pyrrolidine derivatives enabling diverse secondary structures .Biological Activity :
Substituted pyrrolidines (e.g., ) show promise in anticancer and antimicrobial agents due to halogen or aromatic groups enhancing target affinity .Crystallography and Conformational Studies : Tools like SHELXL and enantiomorph-polarity parameters are critical for resolving stereochemical complexities in these compounds.
Q & A
Q. What are the recommended synthetic routes for preparing (2S,5R)-1-Fmoc-5-methyl-piperidine-2-carboxylic acid?
The synthesis typically involves Fmoc-protection of the piperidine nitrogen. Key steps include:
- Protection Strategy : Use of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu (succinimidyl ester) under basic conditions (e.g., NaHCO₃ or DIEA in DMF) to protect the amine group .
- Coupling Reagents : Carbodiimides (e.g., DCC or EDC) with HOBt as activators for subsequent peptide bond formation .
- Chiral Integrity : Maintain low temperatures (0–4°C) during coupling to minimize racemization, especially critical for preserving the (2S,5R) stereochemistry .
Q. How is the purity and structural integrity validated post-synthesis?
- Analytical Techniques :
- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm to assess purity (>95% target peak area) .
- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for axial/equatorial substituents on the piperidine ring) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ expected at m/z 383.4 for C₂₁H₂₁NO₆) .
Advanced Research Questions
Q. What strategies mitigate racemization during incorporation into peptide chains?
- Reaction Conditions : Use of non-polar solvents (e.g., DCM) and low temperatures (0–4°C) to slow base-catalyzed racemization .
- Coupling Agents : Opt for HATU or PyBOP over carbodiimides, as they reduce side reactions and enhance coupling efficiency .
- Real-Time Monitoring : Employ FT-IR or inline UV spectroscopy to detect completion of coupling steps and minimize overactivation .
Q. How does the stereochemistry at C2 and C5 influence reactivity in solid-phase synthesis?
- Conformational Effects : The (2S,5R) configuration imposes a chair conformation with the 5-methyl group equatorial, reducing steric hindrance during resin loading. X-ray crystallography data (e.g., disorder parameters in related Fmoc-protected compounds) supports this analysis .
- Steric Accessibility : The axial Fmoc group at C1 may hinder coupling at the C2 carboxylic acid unless optimized spatial alignment is achieved .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
